Asperpyrone B

Description

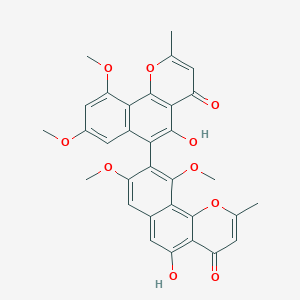

Structure

3D Structure

Properties

Molecular Formula |

C32H26O10 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

5-hydroxy-9-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)32-27(29(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |

InChI Key |

ADLOVFYPOQTFMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC)O |

Origin of Product |

United States |

Biosynthetic Pathways and Molecular Genetics of Asperpyrone B

Elucidation of the Asperpyrone B Biosynthetic Pathway

The biosynthesis of this compound follows a pathway typical for fungal aromatic polyketides, which originates from the condensation of simple acetate (B1210297) units. This process is initiated by a core enzyme, a polyketide synthase, and is completed by subsequent tailoring enzymes that modify the polyketide backbone to yield the final complex structure.

Identification of Polyketide Synthase (PKS) Involvement

The foundational structure of this compound is synthesized by a Type I non-reducing polyketide synthase (NR-PKS). In Aspergillus niger, the gene responsible for producing the precursor to the entire family of naphtho-γ-pyrones has been identified as albA. Current time information in Tchirozérine, NE.nih.gov This gene is an ortholog of alb1 from Aspergillus fumigatus, which is involved in the synthesis of 1,8-dihydroxynaphthalene (DHN) melanin (B1238610). Current time information in Tchirozérine, NE.

Research has demonstrated that the albA PKS is responsible for the production of the heptaketide monomer YWA1, which serves as the precursor for both DHN-melanin and the family of naphtho-γ-pyrones, including fonsecinones and aurasperones. nih.govebi.ac.uk Deletion of the albA gene in A. niger results in the complete cessation of naphtho-γ-pyrone production, confirming its essential role in the pathway. nih.gov This single PKS provides the precursor for two distinct classes of major secondary metabolites. nih.gov

The aromatic nature of naphtho-γ-pyrones suggests that the responsible NR-PKS likely contains a standard set of domains for this enzyme class. tu-dortmund.de The proposed domain architecture includes a starter unit acyl-CoA transacylase (SAT), β-ketoacyl synthase (KS), acyltransferase (AT), and a product template (PT) domain, which dictates the specific cyclization pattern of the polyketide chain. In Aspergillus fumigatus, a homologous NR-PKS gene, identified as D8.t287, was shown to be responsible for the production of related aromatic polyketides, including asperpyrone A. boku.ac.at

| Table 1: Key Polyketide Synthase Gene Involved in Naphtho-γ-pyrone Biosynthesis | | :--- | :--- | :--- | :--- | | Gene Name | Organism | Enzyme Type | Function | | albA | Aspergillus niger | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the heptaketide precursor for DHN-melanin and naphtho-γ-pyrones. Current time information in Tchirozérine, NE.nih.gov | | D8.t287 | Aspergillus fumigatus | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes precursors for various aromatic polyketides, including asperpyrone A. boku.ac.at |

Isotopic Labeling Studies for Precursor Incorporation

While specific isotopic labeling experiments exclusively for this compound are not extensively documented, the precursors for the broader class of naphtho-γ-pyrones have been inferred from the function of the NR-PKS enzyme and studies on related compounds. The biosynthesis is proposed to start with a single molecule of acetyl-CoA as the starter unit, followed by the iterative addition of six molecules of malonyl-CoA as extender units. researchgate.net

This proposed pathway is supported by isotopic labeling studies on other fungal polyketides. For instance, studies on chaetochromin (B1236121) A, another bis-naphtho-γ-pyrone, confirmed the incorporation of 13C-labeled acetate and malonate into its structure. tu-dortmund.de The general methodology involves feeding the fungal culture with isotopically labeled precursors, such as 13C-acetate, and then using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to trace the incorporation of the label into the final product. nih.gov This approach has been fundamental in elucidating the building blocks of complex natural products. nih.govfrontiersin.org

| Table 2: Proposed Precursors for the this compound Monomer | | :--- | :--- | :--- | | Precursor Molecule | Role in Biosynthesis | Supporting Evidence | | Acetyl-CoA | Starter Unit | Inferred from NR-PKS mechanism and studies on related polyketides. researchgate.net | | Malonyl-CoA | Extender Units (6) | Inferred from NR-PKS mechanism and studies on related polyketides. tu-dortmund.deresearchgate.net |

Genetic Basis of this compound Production

The production of this compound is controlled at the genetic level, involving a specific set of genes and regulatory networks that govern their expression.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In fungi, genes for the biosynthesis of a secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). However, the genetic architecture for this compound biosynthesis in A. niger presents a variation on this theme.

The core synthase gene, albA, has been definitively identified. Current time information in Tchirozérine, NE.nih.gov Yet, comprehensive analysis of the genomic region surrounding albA has revealed that the genes encoding the necessary tailoring enzymes for subsequent modifications and dimerization are not located in the immediate vicinity. silantes.com This indicates a "split" or "partial" BGC, where the core synthase is separate from the enzymes required for the later steps in the pathway.

Genome mining tools like antiSMASH have been used to analyze fungal genomes, including those of Aspergillus strains known to produce this compound. boku.ac.at These analyses reveal a vast potential for secondary metabolite production, identifying dozens of putative BGCs. While these tools can identify the albA PKS, they confirm the absence of a complete, co-located set of genes for the entire this compound pathway, highlighting the challenge in identifying the scattered tailoring enzymes. silantes.com

Transcriptional Regulation of this compound Biosynthesis Genes

The expression of secondary metabolite genes, including albA, is tightly controlled by a complex network of regulatory proteins. This regulation can occur at multiple levels, involving both pathway-specific transcription factors (PSTFs) and global regulators that respond to broad cellular signals like light, pH, and nutrient availability.

While a specific PSTF that directly controls albA expression for naphtho-γ-pyrone production has not been identified, fungal secondary metabolism is known to be influenced by broad-domain regulators. A key example is the Velvet complex, a protein assembly that includes LaeA, which acts as a global regulator of many BGCs in Aspergillus species. Altering the expression of these global regulators or modifying the chromatin state, for instance by deleting histone deacetylase genes, are established strategies for activating silent or poorly expressed BGCs. nih.gov The transcriptional control of this compound biosynthesis is therefore likely integrated into these wider fungal regulatory networks, although the specific factors that trigger its production under particular environmental or developmental conditions are still under investigation.

Comparative Genomics of this compound-Producing Strains

This compound is a dimeric naphtho-γ-pyrone produced by various filamentous fungi, most notably strains of Aspergillus niger and Aspergillus fumigatus. ebi.ac.ukresearchgate.net Comparative genomic analyses of these producer strains reveal significant genetic diversity, which provides insight into the evolution of secondary metabolite production.

When comparing different industrial and wild-type strains of A. niger, such as the acidogenic strain ATCC 1015 and the enzyme-producing strain CBS 513.88, researchers have uncovered exceptionally high genetic variation. nih.gov This includes a high frequency of single nucleotide polymorphisms (SNPs), with an average of 7.8 SNPs per kilobase, and major genomic rearrangements. nih.gov Despite these differences, the core biosynthetic gene clusters (BGCs) responsible for producing families of secondary metabolites are often conserved. The genome of A. niger is known to harbor a large number of BGCs that are often unexpressed or "cryptic" under standard laboratory conditions. nih.govfrontiersin.org For instance, analysis of the marine-derived A. niger L14 strain shows that secondary metabolite BGCs are widely distributed across its genome. frontiersin.org

Similarly, studies on Aspergillus fumigatus reveal considerable genomic plasticity. A comparison of the A. fumigatus D strain, which produces related compounds like Asperpyrone A and D, with ten other A. fumigatus genomes showed that strain D possesses a larger genome and a higher G+C content. researchgate.net The genomes of two of the most studied A. fumigatus isolates, Af293 and CEA10, are largely overlapping but contain unique BGCs, with three specific to Af293 and two to CEA10. nih.gov Bioinformatic tools like the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) are instrumental in identifying these putative BGCs. Analysis of the A. fumigatus D genome, for example, identified 22 potential BGCs, including seven for polyketides, indicating a robust capacity for secondary metabolism. researchgate.net This underlying genetic diversity, coupled with the conservation of key biosynthetic pathways, allows different strains to produce a varied but related arsenal (B13267) of chemical compounds, including this compound.

| Strain | Genome Size (Mb) | G+C Content (%) | Key Genomic Features/Findings | Reference(s) |

|---|---|---|---|---|

| Aspergillus niger ATCC 1015 | ~33.9 | Not Specified | Acidogenic strain; High SNP rate (avg. 7.8/kb) compared to CBS 513.88. | nih.gov |

| Aspergillus niger CBS 513.88 | ~35.7 | Not Specified | Industrial enzyme-producing strain; Shows significant genomic rearrangements compared to ATCC 1015. | nih.gov |

| Aspergillus fumigatus D | 33.40 | 51.4% | Larger genome and higher G+C content compared to other A. fumigatus strains; 22 putative BGCs identified. | researchgate.netresearchgate.net |

| Aspergillus fumigatus Af293 | ~29.4 | ~49.8% | Reference clinical isolate; Contains 34 predicted BGCs, 3 of which are unique compared to CEA10. | nih.gov |

Enzymatic Mechanisms and Biochemical Transformations

The biosynthesis of this compound involves a series of complex enzymatic reactions, beginning with the formation of a monomeric precursor by a polyketide synthase (PKS) and culminating in a crucial dimerization event.

Mechanistic Analysis of Key Enzymes in the Pathway (e.g., Cytochrome P450 Enzymes in Dimerization)

The formation of dimeric natural products like this compound frequently involves an oxidative coupling reaction catalyzed by specific enzymes. In fungi, this key dimerization step is often mediated by cytochrome P450 monooxygenases (P450s). beilstein-journals.orgnih.gov While the specific P450 responsible for this compound synthesis is not fully characterized, the mechanism can be inferred from studies of similar P450-catalyzed dimerization reactions.

The proposed mechanism is a radical-mediated coupling. beilstein-journals.orgnih.gov It is believed to proceed as follows:

Radical Formation : The P450 enzyme initiates a single-electron transformation of the monomeric naphtho-γ-pyrone precursor, generating a radical intermediate. beilstein-journals.org Studies on the dimerization of diketopiperazines by the fungal P450 DtpC suggest this radical formation occurs via the extraction of a hydrogen atom from an indole (B1671886) nitrogen. nih.govnih.gov

Radical Migration : The resulting radical can delocalize across the π-system of the molecule, leading to various resonance-stabilized carbon radical intermediates. beilstein-journals.org

Dimerization : Two of these radical monomers then undergo a radical-radical coupling to form a new carbon-carbon or carbon-oxygen bond, resulting in the final dimeric structure. beilstein-journals.org

The efficiency of this dimerization can be influenced by competition with other enzymes. In A. niger, a single PKS produces a precursor for both the DHN-melanin pathway and the naphtho-γ-pyrone pathway. nih.gov The accumulation of dimeric naphtho-γ-pyrones suggests that the P450 enzyme responsible for dimerization is highly active and effectively competes for the common precursor with enzymes from the competing melanin pathway. nih.gov

Investigation of Enzyme Active Site Architectures

The function and specificity of biosynthetic enzymes are dictated by the three-dimensional structure of their active sites. numberanalytics.com The active site is a specialized pocket where substrate binding and catalysis occur. numberanalytics.comslideshare.net

For the multi-domain PKS enzymes that initiate the this compound pathway, specific domains carry out sequential reactions. The dehydratase (DH) domain, for example, which removes a water molecule from the growing polyketide chain, is proposed to use a His-Asp catalytic dyad to facilitate the reaction. mdpi.com

In the case of the cytochrome P450s that catalyze the final dimerization, the active site contains a universally conserved heme-thiolate system, where a cysteine residue provides a sulfur ligand to the heme iron. researchgate.net This structure is crucial for activating molecular oxygen and performing oxidative catalysis. researchgate.netmdpi.com While the precise architecture of the this compound-dimerizing P450 is unknown, studies on related enzymes like DtpC show that the active site's topology is critical. Introducing single mutations in and around the substrate-binding pocket of DtpC converted it from a catalyst that produces symmetric dimers to one that generates asymmetric dimers, demonstrating that the active site environment controls the orientation of the monomers and the final product structure. nih.gov The shape of the active site cavity can also impose steric constraints that determine substrate specificity. nih.gov

| Enzyme/Domain Family | Function in Pathway | Key Active Site Features | Reference(s) |

|---|---|---|---|

| Polyketide Synthase (PKS) - Dehydratase (DH) Domain | Dehydration of polyketide intermediate | Proposed His-Asp catalytic dyad. | mdpi.com |

| Cytochrome P450 Monooxygenase (P450) | Oxidative dimerization of monomers | Heme cofactor coordinated by a conserved cysteine residue; substrate-binding pocket controls specificity and product structure. | nih.govresearchgate.net |

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer powerful strategies to study and optimize the production of complex natural products like this compound. These approaches involve the manipulation of biosynthetic pathways, often in a heterologous host.

Heterologous Expression of this compound Biosynthetic Genes

Many fungal BGCs are silent or expressed at very low levels in their native hosts under laboratory conditions, making it difficult to identify their products. nih.gov Heterologous expression, which involves transferring the BGC into a well-characterized host organism, is a powerful technique to overcome this limitation. frontiersin.orgfrontiersin.org

Aspergillus nidulans has been developed into an effective platform for this purpose. nih.govrsc.org In one study, a previously uncharacterized BGC from A. fumigatus was expressed in an A. nidulans host that had been engineered to have a lower background of native secondary metabolites. By placing each gene from the target cluster under the control of a strong, inducible promoter (such as alcA), researchers successfully activated the cryptic pathway and identified its products as sartorypyrones, a class of compounds related to this compound. nih.govrsc.org

Aspergillus oryzae is another versatile host for expressing BGCs from other fungi. nih.gov It has been successfully used to produce metabolites from different structural classes, including polyketides and non-ribosomal peptides, demonstrating its broad utility for activating silent gene clusters. nih.gov

| Native Organism | Biosynthetic Gene Cluster (BGC) | Expression Host | Key Strategy | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Aspergillus fumigatus | Sartorypyrone (spy) BGC | Aspergillus nidulans | Use of inducible promoters (alcA); deletion of host background BGCs. | Sartorypyrones | nih.govrsc.org |

| Monascus pilosus | Monacolin K (polyketide) BGC | Aspergillus oryzae | Overexpression of global regulator laeA in host. | Monacolin K | nih.gov |

| Aspergillus nidulans | Terrequinone A (NRPS-hybrid) BGC | Aspergillus oryzae | Overexpression of global regulator laeA in host. | Terrequinone A | nih.gov |

Enhancement of this compound Yields through Pathway Manipulation

Once a biosynthetic pathway is established, metabolic engineering techniques can be applied to increase the production yield of the target compound. frontiersin.org Several strategies have proven effective for enhancing secondary metabolite production in fungi and other microorganisms.

One primary approach is to increase the supply of essential precursors. For polyketides like the this compound monomer, this involves boosting the intracellular pools of acetyl-CoA and malonyl-CoA. In one example, the production of curcumin (B1669340) in A. oryzae was increased six-fold by overexpressing a gene (snf1) to increase the availability of acetyl-CoA. frontiersin.org

Another powerful strategy is the manipulation of regulatory genes. Overexpression of global regulators of secondary metabolism, such as laeA in Aspergillus species, can "turn on" or enhance the expression of entire BGCs, leading to higher product yields. nih.gov Conversely, deleting negative regulatory elements, such as the SREBP system, can also relieve repression and boost production. frontiersin.org

Blocking or downregulating competing metabolic pathways that drain precursors away from the desired product is also a common tactic. While deleting the albA gene in A. niger was used to eliminate naphtho-γ-pyrone production to simplify the metabolite profile, the same principle in reverse—deleting genes for competing pathways—can redirect metabolic flux toward the product of interest. nih.gov Engineering has led to dramatic increases in yield, with some efforts reporting over 1,000-fold improvements in diterpene production in E. coli by engineering precursor pathways. nih.gov These established strategies provide a clear roadmap for enhancing the production of this compound in a microbial cell factory.

| Strategy | Target Gene/Pathway | Host Organism | Effect | Reference(s) |

|---|---|---|---|---|

| Increase Precursor Supply | Overexpression of snf1 to boost acetyl-CoA | Aspergillus oryzae | >6-fold increase in curcumin production. | frontiersin.org |

| Manipulate Global Regulators | Overexpression of laeA | Aspergillus oryzae | Increased production of heterologously expressed monacolin K and terrequinone A. | nih.gov |

| Enhance Precursor Pathway | Incorporation of heterologous mevalonate (B85504) (MEV) pathway | Escherichia coli | >1,000-fold increase in diterpene production. | nih.gov |

| Block Competing Pathways | Deletion of byproduct synthesis genes (e.g., ldhA, pflB) | Escherichia coli | Increased production of target compounds like homoserine. | mdpi.com |

Generation of Novel this compound Analogues via Pathway Engineering

The generation of novel analogues of this compound, a naphtho-γ-pyrone, is achieved through the strategic manipulation of its biosynthetic pathway, a process known as pathway engineering. This approach leverages detailed knowledge of the genes and enzymes within the this compound biosynthetic gene cluster (BGC) to create new chemical structures with potentially altered or enhanced biological activities.

A primary strategy in pathway engineering is the targeted modification of key enzymes. The biosynthesis of naphtho-γ-pyrones like this compound originates from a polyketide precursor assembled by a non-reducing polyketide synthase (PKS). nih.gov In Aspergillus niger, the PKS AlbA is responsible for producing the precursor for both DHN-melanin and the family of naphtho-γ-pyrones. nih.gov Deletion of the albA gene in A. niger resulted in a strain deficient in naphtho-γ-pyrone biosynthesis, demonstrating the pivotal role of this PKS. nih.gov This finding highlights that manipulating the core PKS is a viable strategy for generating novel backbones that can be further modified into new analogues.

Another effective method is the heterologous expression of the biosynthetic gene cluster in a different host organism. wikipedia.org This technique involves transferring the entire BGC from the native producer, often a slow-growing or genetically challenging fungus, into a more tractable host like Aspergillus nidulans or Escherichia coli. wikipedia.orgnih.govbiorxiv.orgdtu.dk Such systems facilitate easier genetic manipulation, can overcome the silencing of gene clusters observed in the native host, and can lead to the production of previously unobserved metabolites. nih.govmdpi.comasm.org For example, a heterologous expression platform in A. nidulans was successfully used to elucidate a cryptic BGC from Aspergillus fumigatus, identifying twelve products, seven of which were previously unknown. rsc.org This approach not only allows for the production of known compounds but also serves as a powerful tool for discovering and engineering novel analogues by introducing modifications to the expressed genes.

Further diversification of this compound can be achieved by altering the "tailoring" enzymes that modify the polyketide core. These enzymes, which can include oxidoreductases, methyltransferases, and cyclases, are responsible for the structural diversity seen in the naphtho-γ-pyrone family. frontiersin.orgfrontiersin.org By knocking out or overexpressing specific tailoring enzyme genes, researchers can accumulate biosynthetic intermediates or generate derivatives with different hydroxylation, methylation, or cyclization patterns. For instance, the proposed biosynthetic pathway of naphtho-γ-pyrone dimers involves dimerization at various carbon positions, a process that can be influenced by tailoring enzymes. frontiersin.org Engineering these enzymes offers a precise method for creating a library of this compound analogues.

The table below details key genes in related naphtho-γ-pyrone biosynthetic pathways that represent potential targets for the engineered production of novel this compound analogues.

| Gene Target (Homolog) | Enzymatic Function | Potential Outcome of Engineering | Reference |

| albA | Non-reducing Polyketide Synthase (PKS) | Generation of a modified polyketide backbone, leading to a fundamentally different core structure. | nih.gov |

| aygA | Esterase-like enzyme | Alteration of polyketide chain length, resulting in novel pyrone ring systems. | nih.govresearchgate.net |

| Dimerizing Enzymes (e.g., Cytochrome P450s) | Catalyzes the dimerization of naphtho-γ-pyrone monomers. | Production of novel dimeric structures with altered linkage or stereochemistry. | frontiersin.orgresearchgate.net |

| Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) | Modify the core structure through oxidation, reduction, or methylation. | Creation of analogues with varied functional groups, potentially altering bioactivity. | frontiersin.orgfrontiersin.org |

These pathway engineering strategies, from modifying the core synthase to altering tailoring steps and utilizing heterologous hosts, provide a robust toolkit for generating novel this compound analogues. The resulting compounds are valuable for screening for new therapeutic agents and for studying structure-activity relationships. nih.govcardiff.ac.uk

Isolation, Purification, and Analytical Methodologies for Asperpyrone B

Advanced Chromatographic Techniques for Asperpyrone B Isolation

Chromatographic methods are fundamental to the separation of this compound from other metabolites produced by fungi such as Aspergillus and Pleurotus species. nih.govresearchgate.netnih.gov The selection and optimization of these techniques are critical for achieving high purity and yield.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the fine purification of this compound. nih.govresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is commonly employed to separate this compound and related bis-naphtho-γ-pyrones (BNPs) from crude fungal extracts. nih.govresearchgate.netnih.gov

In a typical application, a crude extract is first subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography. nih.govnih.gov Fractions containing BNPs, as identified by HPLC-MS analysis, are then pooled for further purification. nih.govresearchgate.net Semi-preparative HPLC is frequently used for the final purification steps. nih.govresearchgate.netnih.gov For instance, a Sunfire™ Prep C18 OBD column (10 mm × 250 mm, 5 µm) with a gradient solvent system of acetonitrile (B52724) and water is effective for isolating various asperpyrone-type BNPs. nih.govresearchgate.net The process is often guided by HPLC-MS data, which allows for the rapid identification of target compounds based on their characteristic UV-Vis spectra and molecular ion peaks. nih.govresearchgate.net

| Parameter | Value/Description | Source |

| Column | Sunfire™ Prep C18 OBD, 10 mm × 250 mm, 5 µm | nih.gov |

| Mobile Phase | Gradient of Acetonitrile (CH3CN) and Water | nih.govresearchgate.net |

| Flow Rate | 7.5 mL/min (Semi-preparative) | nih.gov |

| Detection | Photodiode Array (PDA) and Mass Spectrometry (MS) | nih.govresearchgate.net |

Countercurrent chromatography (CCC) has proven to be a powerful technique for the separation of complex mixtures of natural products, including naphtho-γ-pyrone isomers. x-mol.netnih.govrsc.org High-speed countercurrent chromatography (HSCCC) can effectively separate isomers like fonsecinone B and asperpyrone F, as well as asperpyrone C, fonsecinone A, and aurasperone A, using specific solvent systems. x-mol.netnih.gov A commonly used solvent system for separating these compounds is a mixture of petroleum ether, ethyl acetate (B1210297), methanol, and water. x-mol.netnih.gov The selection of an appropriate solvent system is crucial and can be optimized based on the partition coefficients (K values) of the target compounds. mdpi.com

Flash chromatography is another valuable technique used in the initial stages of purification. researchgate.netplytix.com It is often used for the preliminary fractionation of crude extracts. For example, a crude extract can be adsorbed onto silica gel and then subjected to flash chromatography with a gradient of solvents like heptane (B126788) and ethyl acetate to separate compounds based on polarity. plytix.com This method allows for the processing of larger sample quantities compared to analytical HPLC, making it a suitable primary purification step. researchgate.netplytix.com

For the production of larger quantities of pure this compound, preparative chromatography is essential. nih.govdikmatech.com This technique utilizes larger columns and stationary phase particles to handle higher sample loads. dikmatech.com The goal is to maximize the amount of purified compound obtained per run. dikmatech.com

The process often involves a seamless transition from analytical scale to preparative scale. dikmatech.com Method development is typically performed on an analytical HPLC system, and then the conditions are scaled up for the preparative system. This involves adjusting the column dimensions, flow rate, and sample injection volume while maintaining the same stationary phase chemistry and mobile phase composition to ensure consistent separation performance. dikmatech.com For instance, after initial fractionation by methods like size-exclusion or column chromatography, preparative thin-layer chromatography (TLC) on silica gel or reversed-phase (RP-18) plates can be used to isolate specific compounds like Asperpyrone D and Asperpyrone A. nih.gov

Countercurrent Chromatography (CCC) and Flash Chromatography Applications

Spectroscopic Methods for Structural Elucidation Techniques

Once isolated, the definitive structure of this compound is determined using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex structure and stereochemistry of this compound and its isomers. nih.govnih.govnih.govresearchgate.netoup.comnumberanalytics.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment.

1D NMR spectra, including ¹H NMR and ¹³C NMR, provide initial information about the types and number of protons and carbons in the molecule. nih.govresearchgate.netnih.gov For example, the ¹H NMR spectrum of an asperpyrone-type compound will show characteristic signals for phenolic hydroxyl groups. nih.govmdpi.com

2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are crucial for establishing the connectivity of atoms and the relative stereochemistry. researchgate.networdpress.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range correlations between protons and carbons, which helps to piece together the carbon skeleton. researchgate.net The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about the spatial proximity of protons, which is essential for determining the relative configuration of stereocenters. wordpress.com The stereochemistry of complex molecules like this compound is one of the most challenging aspects to determine, and NMR is second only to X-ray crystallography in providing this crucial information. oup.com

Key NMR Data for Asperpyrone-Type Compounds:

¹H NMR: Shows diagnostic signals for phenolic OH groups, aromatic protons, and methyl groups. nih.govmdpi.com

¹³C NMR: Provides the carbon count and chemical shifts indicative of carbonyl, aromatic, and aliphatic carbons. nih.govmimedb.org

2D NMR (COSY, HSQC, HMBC, NOESY): Establishes atom connectivity and through-space interactions to define the complete 3D structure. researchgate.networdpress.com

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound. nih.govnih.govnih.gov High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

For example, the molecular formula of Asperpyrone D was determined as C₃₁H₂₄O₁₀ by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) and ¹³C NMR data. nih.gov Similarly, the molecular formula for Asperpyrone C is C₃₂H₂₆O₁₀. nih.gov

When coupled with liquid chromatography (LC-MS), this technique becomes a powerful analytical tool for identifying known compounds in a mixture and guiding the isolation process. nih.govresearchgate.netfrontiersin.orgfrontiersin.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information. mimedb.org

| Compound | Molecular Formula | Source |

| This compound | C₃₂H₂₆O₁₀ | mimedb.org |

| Asperpyrone C | C₃₂H₂₆O₁₀ | nih.gov |

| Asperpyrone D | C₃₁H₂₄O₁₀ | nih.gov |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides crucial information about the spatial arrangement of atoms, enabling the assignment of the absolute stereochemistry.

For dimeric naphtho-γ-pyrones such as this compound, the chirality is often determined by the atropisomerism arising from hindered rotation around the biaryl axis. The CD spectrum of these compounds typically exhibits Cotton effects, which are characteristic positive or negative bands. The sign of these Cotton effects is directly related to the helicity of the chromophores. For instance, a positive Cotton effect at longer wavelengths followed by a negative effect at shorter wavelengths can indicate a specific (e.g., S-configuration) chirality of the biaryl linkage. semanticscholar.org

The process of determining the absolute configuration of this compound and related compounds involves comparing the experimental CD spectrum with the spectra of compounds with known configurations or with theoretically calculated spectra. researchgate.netrsc.org This comparative analysis allows for an unambiguous assignment of the absolute configuration of the molecule. rsc.org The technique is particularly valuable when single-crystal X-ray diffraction, another definitive method for stereochemical assignment, is not feasible due to the inability to obtain suitable crystals. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the structural elucidation of natural products like this compound by identifying key functional groups and conjugated systems.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. In the context of this compound, IR spectra would reveal the presence of specific structural motifs. libretexts.org

Key IR Absorptions for this compound and related Naphtho-γ-pyrones:

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3600-3200 | Broad band indicating hydrogen-bonded hydroxyl groups. core.ac.uklibretexts.org |

| C-H (aromatic/alkene) | 3100-3000 | Stretching vibrations for sp² hybridized C-H bonds. vscht.cz |

| C-H (alkane) | 3000-2850 | Stretching vibrations for sp³ hybridized C-H bonds. libretexts.org |

| C=O (γ-pyrone carbonyl) | 1690-1650 | Strong absorption characteristic of the conjugated ketone in the pyrone ring. libretexts.org |

| C=C (aromatic/alkene) | 1600-1450 | Stretching vibrations within the aromatic and pyrone rings. vscht.cz |

| C-O (ether/hydroxyl) | 1320-1000 | Stretching vibrations for C-O bonds. libretexts.org |

This table presents typical IR absorption ranges for functional groups present in this compound and related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. mt.comtechnologynetworks.com This technique is particularly useful for analyzing compounds with conjugated systems, such as the naphtho-γ-pyrone core of this compound. researchgate.net

Naphtho-γ-pyrones exhibit characteristic UV/Vis spectra due to their extensive conjugated system. researchgate.net The absorption spectra are influenced by the isomeric form and the degree of polymerization. researchgate.net

Typical UV-Vis Absorption Maxima for Asperpyrone-Type Compounds:

| Wavelength Range (nm) | Intensity |

| 215–230 | Strong |

| 270–285 | Strong |

| 330–340 | Weak |

| 395–410 | Weak |

This table shows the characteristic UV-Vis absorption peaks for naphtho-γ-pyrones. researchgate.net

The presence of these distinct absorption bands in a UV-Vis spectrum is a strong indicator of the naphtho-γ-pyrone scaffold. researchgate.netnih.gov

Hyphenated Techniques (e.g., LC-NMR, LC-MS, LC-SPE-NMR) for Comprehensive Analysis

The analysis of complex mixtures from fungal fermentations to isolate and identify compounds like this compound greatly benefits from the use of hyphenated analytical techniques. These methods couple the separation power of liquid chromatography (LC) with the detection and structural elucidation capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wisdomlib.org

LC-MS (Liquid Chromatography-Mass Spectrometry):

LC-MS is a cornerstone technique for the analysis of secondary metabolites in crude extracts. researchgate.net In the study of this compound and its analogues from Aspergillus niger, HPLC-MS analysis of the fermentation broth extract allows for the rapid identification of a series of bis-naphtho-γ-pyrones (BNPs). researchgate.netmdpi.com The characteristic UV/Vis spectra obtained from a photodiode array (PDA) detector coupled with the LC system, along with the molecular ion peaks from the MS detector, provide preliminary identification of these compounds. researchgate.net This guided approach facilitates the targeted isolation of specific compounds, such as this compound, from the complex mixture. mdpi.com The sensitivity of modern LC-MS/MS systems can be enhanced through technologies that minimize analyte interaction with instrument surfaces, leading to improved peak shapes and higher response. waters.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance):

LC-NMR combines the separation capabilities of LC with the powerful structural elucidation ability of NMR. This technique is particularly advantageous for distinguishing between isomers, which can be challenging with MS alone. wiley.com While not explicitly detailed for this compound in the provided context, the general application of LC-NMR involves passing the eluent from the LC column through a flow cell within the NMR spectrometer. This allows for the acquisition of NMR spectra for individual, separated compounds. nih.gov

LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance):

To overcome the sensitivity limitations of on-flow LC-NMR, LC-SPE-NMR can be employed. In this setup, separated peaks from the LC are trapped on individual solid-phase extraction (SPE) cartridges. These cartridges can then be washed to remove interfering solvents and the analyte eluted with a deuterated solvent directly into the NMR for analysis. This process allows for the concentration of the analyte and the use of longer acquisition times, significantly improving the quality of the resulting NMR data for trace analytes. frontiersin.org

These hyphenated techniques are invaluable for the comprehensive analysis of natural product extracts, enabling the efficient identification and subsequent purification of target compounds like this compound. nih.govwisdomlib.org

Fermentation and Cultivation Strategies for this compound Production

Optimization of Fungal Culture Conditions for Biosynthesis

The production of this compound, a secondary metabolite from fungi, is highly dependent on the optimization of culture conditions. frontiersin.org Various factors can significantly influence the growth of the producing fungus and the biosynthesis of the target compound.

Aspergillus species, particularly Aspergillus niger, are primary producers of asperpyrone-type bis-naphtho-γ-pyrones. mdpi.comnih.gov Strains of A. niger isolated from marine environments, such as from the marine alga Sargassum sp., have been identified as producers of this compound and related compounds. mdpi.com

Key parameters that are typically optimized in fungal fermentation include:

Medium Composition: The choice of the basal medium is a critical first step. For instance, in a study on physcion (B1677767) production by Aspergillus chevalieri, potato dextrose broth (PDB) was found to be the optimal medium compared to others like malt (B15192052) extract (ME) and Sabouraud dextrose broth (SDB). nih.gov The carbon-to-nitrogen (C/N) ratio is also a crucial factor, as microorganisms require a balanced supply of these elements for optimal growth and metabolic activity. nih.gov

pH: The initial pH of the culture medium can significantly affect enzyme activity and nutrient uptake, thereby influencing secondary metabolite production. Optimization studies often involve testing a range of pH values to find the optimum for the specific fungal strain and target product. nih.gov

Temperature: Fungal growth and enzyme kinetics are temperature-dependent. A specific temperature range will support optimal production, and deviations can lead to reduced yields. nih.gov

Agitation: In submerged fermentation, the speed of the rotary shaker influences nutrient and oxygen distribution. Optimizing agitation is crucial for maintaining a homogenous culture environment. nih.gov

Incubation Time: The production of secondary metabolites often occurs during a specific growth phase. Determining the optimal fermentation time is essential for harvesting the product at its maximum concentration. nih.gov

Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently optimize these multiple parameters and their interactions, leading to a significant increase in product yield. nih.gov For example, a Box-Behnken design (BBD) can be used to model the relationship between variables like temperature, pH, and agitation speed and the final product yield. nih.gov

Scale-Up Fermentation Processes for Research Quantity Production

Scaling up the fermentation process from laboratory-scale flasks to larger bioreactors is a critical step for producing sufficient quantities of this compound for research purposes. This process involves translating the optimized conditions from a small scale to a larger volume while maintaining comparable productivity and product quality. cytivalifesciences.com

A key challenge in scaling up is maintaining a consistent cellular environment, particularly with respect to mass transfer (especially oxygen) and mixing. cytivalifesciences.comucl.ac.uk Parameters that are straightforward to scale volumetrically include temperature and nutrient addition. However, parameters controlling dissolved oxygen, such as agitation and aeration rates, are more complex to scale and often require careful consideration of bioreactor geometry and power input per unit volume. cytivalifesciences.comnumberanalytics.com

The scale-up process can be approached in stages, for example, from 250 mL flasks to 2 L and then to 20 L bioreactors. biorxiv.org During this process, it is essential to monitor key parameters such as substrate consumption, biomass production, and pH to ensure the fermentation profile is consistent across different scales. biorxiv.org

For filamentous fungi like Aspergillus, agitation speed not only affects mixing and mass transfer but also influences the morphology of the mycelia (e.g., dispersed vs. pellets), which in turn can impact the fermentation process. biorxiv.org

The ultimate goal of scaling up for research quantity production is to establish a robust and reproducible fermentation process in a bioreactor that yields a sufficient amount of the target compound, like this compound, for further chemical and biological studies. numberanalytics.com

Analytical Quality Control Methodologies for this compound Research Samples

Analytical quality control (AQC) is a crucial component of laboratory practice to ensure the reliability, precision, and accuracy of data for research samples of this compound. assayoffice.co.uknih.gov AQC encompasses a set of procedures that monitor the performance of an analytical method over time and under varied conditions. assayoffice.co.uk

The primary goal of AQC is to identify and mitigate errors, ensuring that the analytical results are fit for their intended purpose. nordtest.info This involves a continuous evaluation of the entire analytical process, from sample receipt to the final data report. nordtest.info

Key aspects of an AQC program for this compound research samples include:

Method Validation: Before routine use, any analytical method (e.g., HPLC, LC-MS) for the quantification or characterization of this compound must be validated. Validation demonstrates that the method is suitable for its intended use and typically assesses parameters like accuracy, precision, specificity, linearity, range, and robustness. iaea.org

Use of Control Samples: A fundamental tool in AQC is the regular analysis of control samples alongside the test samples. nordtest.info These control materials should be stable, homogenous, and have a matrix similar to the actual research samples. assayoffice.co.uk

Control Charts: The results from the control samples are plotted on control charts (e.g., X-charts) over time. nordtest.info These charts have pre-defined limits (e.g., mean ±2 or ±3 standard deviations). If a control sample result falls outside these limits, it indicates a potential issue with the analytical run, and corrective actions must be taken before reporting any data for the research samples. nordtest.info

Standard Operating Procedures (SOPs): All analytical procedures should be clearly documented in SOPs. This ensures consistency in how analyses are performed, regardless of the analyst or the date of analysis.

Instrument Calibration and Maintenance: Regular calibration and performance verification of all analytical instruments (e.g., balances, pipettes, HPLC systems, spectrophotometers) are essential. ucf.edu This ensures that the equipment is functioning correctly and providing accurate measurements.

Reagent and Standard Quality: The purity and quality of chemical reagents, solvents, and analytical standards are critical. ucf.edu Primary standard materials of known purity should be used to prepare calibration standards, and their stability should be monitored over time. iaea.orgucf.edu

Purity Assessment using Analytical HPLC and LC-MS

The assessment of purity is a critical step following the isolation of a natural product to ensure that the characterized compound is free from co-eluting impurities. For this compound and related bis-naphtho-γ-pyrones, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for purity evaluation. chromatographyonline.comnih.gov These techniques offer high resolution and sensitivity, allowing for the separation and detection of the main compound from structurally similar impurities or contaminants. annlabmed.orgchromatographyonline.com

HPLC, particularly when coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD), is a primary method for purity assessment. researchgate.net The principle relies on the spectral homogeneity of a chromatographic peak. If the peak corresponding to this compound is pure, the UV-Vis spectra taken at different points across the peak (upslope, apex, and downslope) should be identical. chromatographyonline.com Bis-naphtho-γ-pyrones like this compound exhibit characteristic UV/Vis spectra due to their extensive conjugated systems, typically showing strong absorbance peaks around 215–230 nm and 270–285 nm, and weaker peaks at 330–340 nm and 395–410 nm. researchgate.netmdpi.com Any significant deviation in the spectra across the peak would suggest the presence of a co-eluting impurity. chromatographyonline.com

LC-MS combines the powerful separation capabilities of HPLC with the mass detection specificity of mass spectrometry, providing an orthogonal method for purity confirmation. nih.govnih.gov After chromatographic separation, the eluent is introduced into the mass spectrometer. For a pure peak of this compound, the mass spectrum should predominantly show the molecular ion corresponding to its mass ([M+H]⁺ or [M-H]⁻). nih.gov The presence of other significant ions within the same chromatographic peak would indicate impurities. chromatographyonline.com In a study analyzing crude extracts containing various asperpyrone-type compounds, an LC-MS method was employed to guide the isolation process, demonstrating its utility in identifying individual components within a complex mixture. researchgate.netnih.gov

The specific conditions for HPLC and LC-MS analysis can be optimized for resolution and sensitivity. A common approach involves using a reversed-phase C18 column with a gradient elution of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Table 1: Example of HPLC-MS Analytical Conditions for Asperpyrone-Type Compounds

| Parameter | Condition |

| Chromatography System | WATERS e2695 Separation Module with WATERS 2996 PDA |

| Mass Spectrometer | Waters Quattro ZQ |

| Column | Reversed-phase C18 (2.1 × 150 mm, 3.5 µm, Sunfire™, Waters) |

| Mobile Phase | Water (A) and Acetonitrile (B) with a step gradient |

| Gradient Program | 5% B for 2 min, gradient to 100% B for 25 min, 100% B for 5 min, gradient to 5% B for 5 min, 5% B for 3 min |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry Mode | ESI, alternative ion polarity |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 45 kV |

| Desolvation Temperature | 300 °C |

| Desolvation Gas Flow | 500 L/h |

| Scan Range | m/z 100–1500 |

| This table is based on a method used for the analysis of a crude extract containing various asperpyrone-type bis-naphtho-γ-pyrones. nih.gov |

Quantitative Determination Methods in Biological Matrices

The quantitative determination of this compound in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic and metabolomic studies. wisdomlib.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. wuxiapptec.comfrontiersin.orgijper.org

A typical LC-MS/MS method for quantifying a small molecule like this compound in a biological sample involves several key steps. ijper.org First, the analyte must be extracted from the complex biological matrix. wisdomlib.org This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the analyte's properties and the matrix. An internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is added before extraction to correct for variability in sample processing and matrix effects. ijper.org

Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation is optimized to resolve this compound from endogenous matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. ijper.org In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds and enhancing sensitivity. ijper.org

While specific validated methods for the quantification of this compound in biological matrices are not widely published, a study on related fungal metabolites provides a strong template. For instance, a method for detecting Asperpyrone C in exhaled breath condensate (EBC) for diagnosing pulmonary aspergillosis utilized Ultra-High-Performance Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UHPLC/ESI-HRMS). frontiersin.org This study demonstrated the ability to detect asperpyrone-type compounds in a biological fluid, achieving high sensitivity and specificity. frontiersin.org A similar approach using LC-MS/MS with MRM could be readily developed and validated for this compound in more common matrices like plasma or urine for pharmacokinetic studies. frontiersin.orgijper.org Validation would involve assessing linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. ijper.org

Table 2: A Representative LC-MS/MS Method for Quantitative Determination in a Biological Matrix

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation and collection of the supernatant. |

| Internal Standard (IS) | Stable isotope-labeled this compound or a structurally related analog. |

| Chromatography System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.5 mL/min |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Precursor Ion (m/z of [M+H]⁺) → Product Ion (m/z of a specific fragment) |

| Quantification | Based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. ijper.org |

| This table represents a typical method that could be developed for the quantification of this compound in biological fluids like plasma, based on standard practices for small molecule bioanalysis. frontiersin.orgijper.org |

Chemical Synthesis and Structural Modifications of Asperpyrone B

Total Synthesis Strategies for Asperpyrone B

As of now, no total synthesis routes for this compound have been reported in the scientific literature. The development of such a synthesis would be a significant undertaking, providing a chemical route to this natural product and enabling the synthesis of analogues for further study.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis is a foundational step in planning a total synthesis, where the target molecule is conceptually broken down into simpler, commercially available precursors. plos.org For this compound, this would involve identifying key bonds that could be disconnected to reveal logical precursor molecules. However, without a published synthesis, any proposed retrosynthetic analysis for this compound would be purely speculative.

Development of Stereoselective Synthetic Routes

The stereochemistry of a molecule is crucial to its biological function. The development of stereoselective routes ensures that the desired three-dimensional arrangement of atoms is achieved during synthesis. nih.gov For this compound, this would involve the use of chiral catalysts, auxiliaries, or stereospecific reactions to control the formation of its stereocenters. At present, no such routes have been documented for this compound.

Strategies for Pyrone Ring Construction

The α-pyrone core is a key structural feature of this compound. Various general methods exist for the construction of pyrone rings, such as those involving metal-catalyzed cyclizations, Claisen condensations, or cycloaddition reactions. purdue.edu However, the specific application of these or any novel strategies to construct the pyrone ring within the this compound framework has not been reported.

Semisynthesis and Chemoenzymatic Approaches to this compound Analogues

Semisynthesis, which involves the chemical modification of a naturally-derived precursor, and chemoenzymatic synthesis, which utilizes enzymes for specific transformations, are powerful tools for creating analogues of complex natural products. nih.govresearchgate.net

Derivatization of Natural this compound Precursors

While there is no specific literature on the derivatization of this compound precursors, research on related naphtho-γ-pyrones from Aspergillus niger has demonstrated the feasibility of modifying these complex molecules. For instance, semisynthetic modifications have been performed on related compounds to explore their structure-activity relationships. mdpi.com This suggests that if a suitable precursor to this compound were readily available through fermentation, similar derivatization strategies could be employed.

Enzymatic Modifications for Structural Diversity

Enzymes offer a high degree of selectivity in chemical transformations and are increasingly used in synthetic chemistry. nih.gov Fungi like Aspergillus niger possess a rich arsenal (B13267) of enzymes, such as polyketide synthases, that are involved in the biosynthesis of compounds like this compound. ebi.ac.uk While the biosynthetic pathway has been investigated, the use of isolated enzymes or whole-cell biotransformations to specifically modify this compound or its precursors to generate a library of analogues has not yet been explored in published research.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The exploration of this compound and its derivatives is crucial for understanding their therapeutic potential and mechanism of action. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of a series of related compounds, are fundamental to identifying the key structural features required for activity and for optimizing lead compounds. This section details the strategic design, synthesis, and library generation of this compound analogues.

Rational Design Principles for Modified Structures

The rational design of this compound analogues is guided by its complex bis-naphtho-γ-pyrone scaffold and the biological activities of its naturally occurring relatives. This compound belongs to a class of dimeric naphtho-γ-pyrones which includes various isomers and derivatives such as Asperpyrone A, C, and D, as well as Aurasperones. scielo.brmdpi.comnih.gov The design of new analogues is often based on several key principles:

Understanding the Pharmacophore: Initial SAR insights are derived from comparing the biological activities of naturally occurring Asperpyrone-type compounds. For instance, studies on various bis-naphtho-γ-pyrones have revealed that the dimeric structure and the nature and position of substituents on the naphthalene (B1677914) rings are critical for their biological effects, which include antibacterial and COX-2 inhibitory activities. researchgate.netsemanticscholar.org One study on the anti-Helicobacter pylori activity of bis-naphtho-γ-pyrones suggested that the linkage between the two naphtho-γ-pyrone units and the presence of a free hydroxyl group at the C-8 position in one of the units are vital for activity. researchgate.net

Modification of Substituents: The naphthalene rings of this compound offer several positions for substitution. The rational design of analogues involves modifying these positions with various functional groups (e.g., hydroxyl, methoxy (B1213986), alkyl chains) to probe their influence on potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking, can be employed to predict how these modifications might affect the binding of the compound to its biological target. mdpi.com

Biosynthesis-Inspired Design: The proposed biosynthetic pathways of bis-naphtho-γ-pyrones, which involve the dimerization of monomeric naphtho-γ-pyrone units, can inspire the design of novel analogues. nih.govfrontiersin.orgnih.gov By understanding how nature assembles these complex molecules, chemists can devise synthetic routes to previously inaccessible derivatives.

Synthetic Methodologies for Diverse this compound Derivatives

The synthesis of a diverse range of this compound derivatives is essential for comprehensive SAR studies. While the total synthesis of the complex this compound core is challenging, various synthetic methodologies can be applied to create related structures and analogues. These methods often focus on the synthesis of the γ-pyrone and naphthalene building blocks, followed by their assembly. eurekaselect.com

Synthesis of the γ-Pyrone Ring: A variety of methods exist for the construction of the γ-pyrone ring, a key feature of this compound. These can include cyclization reactions of β-ketoester precursors or the transformation of other heterocyclic systems. researchgate.net The choice of method depends on the desired substitution pattern on the pyrone ring.

Construction of the Naphthalene System: The substituted naphthalene moieties can be prepared through established synthetic routes, such as the Diels-Alder reaction or various cross-coupling reactions, allowing for the introduction of different functional groups at specific positions.

Dimerization Strategies: The crucial step in the synthesis of bis-naphtho-γ-pyrones like this compound is the coupling of two monomeric units. Oxidative coupling reactions are often employed to mimic the proposed biosynthetic pathway. nih.gov The regioselectivity of this coupling is a significant challenge and can lead to a variety of isomers.

Multicomponent Reactions: To efficiently generate a library of derivatives, multicomponent reactions (MCRs) are a powerful tool. MCRs allow for the combination of three or more starting materials in a single step to create complex molecules. For instance, a three-component reaction of a 4-hydroxypyridone (a related heterocyclic core), an aldehyde, and malononitrile (B47326) can be used to rapidly produce a library of pyrano[3,2-c]pyridones. nih.gov A similar strategy could be envisioned for pyrone-based scaffolds.

A summary of naturally occurring Asperpyrone-type compounds and their reported biological activities provides a foundational SAR dataset.

| Compound Name | Source Organism | Reported Biological Activity |

| This compound | Aspergillus welwitschiae, Aspergillus niger | Antibacterial activity against Helicobacter pylori tandfonline.com |

| Asperpyrone A | Aspergillus sp., Aspergillus fumigatus | Antibacterial effect on H. pylori, COX-2 inhibitory activity nih.govresearchgate.net |

| Asperpyrone C | Aspergillus welwitschiae, Aspergillus niger | - |

| Asperpyrone D | Aspergillus fumigatus | - |

| Aurasperone A | Aspergillus niger, Aspergillus fumigatus | Antibacterial effect on H. pylori, moderate radical scavenging effect nih.govresearchgate.netfrontiersin.org |

| Aurasperone F | Aspergillus sp. | Obvious COX-2 inhibitory activity |

| Fonsecinone A | Aspergillus niger, Aspergillus fumigatus | Antibacterial activity against drug-resistant bacteria researchgate.nettandfonline.com |

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry offers a high-throughput strategy to generate large and diverse libraries of compounds, which is ideal for extensive SAR studies. researchgate.net This approach involves the systematic and repetitive connection of a set of "building blocks" in various combinations. nih.gov

Solid-Phase and Solution-Phase Synthesis: Combinatorial libraries can be generated using either solid-phase or solution-phase synthesis. In solid-phase synthesis, the growing molecule is attached to a resin bead, which facilitates purification by simple filtration. Solution-phase synthesis is also used, often in parallel formats, to create libraries of compounds.

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov For example, a core scaffold, such as a monomeric naphtho-γ-pyrone, could be distributed into a 96-well plate, and then a different building block could be added to each well to create a library of distinct derivatives.

Mix-and-Split Synthesis: The mix-and-split (or split-and-pool) method is a powerful technique for generating very large libraries of compounds. In this approach, the solid-phase resin is divided into several portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for several cycles, leading to an exponential increase in the number of unique compounds in the library.

By applying these combinatorial strategies to the this compound scaffold, it is possible to rapidly generate a vast number of analogues for biological screening. This allows for a more comprehensive exploration of the chemical space around the natural product, increasing the probability of discovering derivatives with improved potency, selectivity, and drug-like properties.

Biological Activities and Mechanistic Investigations of Asperpyrone B in Vitro and Cellular Focus

In Vitro Antimicrobial Activities of Asperpyrone B

This compound, a bis-naphtho-γ-pyrone produced by fungi such as Aspergillus niger and Alternaria alternata, has demonstrated notable antimicrobial properties in various in vitro studies. nih.govsemanticscholar.org These activities are part of a broader spectrum of biological effects exhibited by bis-naphtho-γ-pyrones, which also include antitumor and enzyme inhibitory capabilities. semanticscholar.org Research into this compound and related compounds has highlighted their potential as antimicrobial agents against a range of pathogenic and non-pathogenic microbes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (In vitro)

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. semanticscholar.org The evaluation of its antibacterial potential is a key area of investigation, with studies focusing on determining its potency and understanding its mechanism of action.

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth in vitro. wikipedia.orgnih.gov Studies have determined the MIC values for this compound against several bacterial species. Research on this compound isolated from the endophytic fungus Aspergillus niger IFB-E003 revealed growth inhibition against Bacillus subtilis (Gram-positive) and Escherichia coli and Pseudomonas fluorescence (Gram-negative), with MIC values ranging from 1.9 to 31.2 μg/mL. semanticscholar.org

| Bacterial Strain | Gram Staining | Reported Minimum Inhibitory Concentration (MIC) (μg/mL) | Source |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | 1.9 - 31.2 | semanticscholar.org |

| Escherichia coli | Gram-Negative | 1.9 - 31.2 | semanticscholar.org |

| Pseudomonas fluorescence | Gram-Negative | 1.9 - 31.2 | semanticscholar.org |

The bacterial membrane is a crucial structure that provides a selective barrier and is essential for cell viability, regardless of the cell's metabolic state. nih.gov Many antimicrobial compounds exert their effects by disrupting the physical integrity or function of this membrane. nih.govfrontiersin.org This can occur through various models, such as pore formation or a detergent-like mechanism that removes lipids from the bilayer, leading to leakage of intracellular contents and cell death. mdpi.comwikipedia.org While these are established mechanisms for many antimicrobial agents, specific studies detailing the direct action of this compound on bacterial cellular membrane disruption are not prominently featured in the reviewed literature. The primary mechanism for related compounds appears to involve other targets.

For the broader class of naphtho-γ-pyrones, to which this compound belongs, research has moved beyond general mechanisms to identify specific molecular targets. researchgate.netresearchgate.net Molecular docking studies and subsequent validation assays have identified the bacterial enoyl-acyl carrier protein reductase (FabI) as a key antibacterial target for several related naphtho-γ-pyrones, including fonsecinones and aurasperones. researchgate.netresearchgate.net FabI is a crucial enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for antibiotic development. These compounds were found to bind to FabI and inhibit its enzymatic activity in a concentration-dependent manner. researchgate.net While this provides a plausible mechanism of action for this class of molecules, specific validation of FabI as a direct target for this compound has not been explicitly reported.

Cellular Membrane Disruption Mechanisms

Antifungal Efficacy against Pathogenic and Non-Pathogenic Fungi (In vitro)

In addition to its antibacterial properties, this compound has been evaluated for its efficacy against fungal species. The structural similarity of fungal and mammalian cells presents a challenge in antifungal drug development, making the identification of compounds with selective toxicity crucial. wikipedia.org

The ability to inhibit fungal growth is a key indicator of an antifungal agent's effectiveness. This is often quantified by the MIC value. jidc.org Studies on this compound have demonstrated its ability to inhibit the growth of the pathogenic fungi Trichophyton rubrum and Candida albicans, with MIC values reported to be in the range of 1.9 to 31.2 μg/mL. semanticscholar.org While these findings confirm the inhibition of fungal proliferation, specific investigations into the effect of this compound on the crucial early stage of fungal development, spore germination, are not detailed in the available research. semanticscholar.orgresearchgate.netbiorxiv.org

| Fungal Strain | Pathogenicity | Reported Minimum Inhibitory Concentration (MIC) (μg/mL) | Source |

|---|---|---|---|

| Trichophyton rubrum | Pathogenic | 1.9 - 31.2 | semanticscholar.org |

| Candida albicans | Pathogenic (Opportunistic) | 1.9 - 31.2 | semanticscholar.org |

Fungal Cell Wall/Membrane Integrity Perturbation

The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic stress and other environmental insults. frontiersin.orgnih.gov Its integrity is crucial for fungal viability, making it a key target for antifungal agents. frontiersin.orgmdpi.com Compounds that disrupt the synthesis or organization of cell wall components, such as β-glucans and chitin, can lead to cell lysis and death. frontiersin.orgnih.gov

Some naphtho-γ-pyrones, the class of compounds to which this compound belongs, have demonstrated antifungal activity. researchgate.net For instance, Aurasperone A has shown activity against Candida albicans and Trichophyton rubrum. researchgate.net While direct studies on this compound's effect on fungal cell wall integrity are not extensively detailed in the provided results, the activity of related compounds suggests a potential mechanism involving the disruption of this vital barrier. The action of antifungal agents on the cell wall can involve the inhibition of key enzymes like β-1,3-glucan synthase, leading to a weakened cell wall and increased osmotic sensitivity. frontiersin.org

Ergosterol (B1671047) Biosynthesis Inhibition

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.comnih.gov It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.commdpi.com The ergosterol biosynthesis pathway is a well-established target for many antifungal drugs, including azoles and polyenes. nih.govmdpi.comnih.gov Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and causing cell death. patsnap.comnih.gov

While specific studies detailing the direct inhibition of ergosterol biosynthesis by this compound were not found in the search results, the antifungal activity of related naphtho-γ-pyrones suggests this could be a possible mechanism of action. For example, β-Asarone has been shown to exhibit antifungal activity against Aspergillus niger by inhibiting ergosterol biosynthesis. researchgate.net Antifungal compounds can target various enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (targeted by azoles) or squalene (B77637) epoxidase. patsnap.comnih.gov The disruption of ergosterol synthesis is a common and effective antifungal strategy. patsnap.commdpi.com

Antiviral Properties and Cellular Mechanisms (In vitro)frontierspartnerships.orgh-brs.de

The antiviral activity of a compound is its ability to inhibit viral replication. This can occur at various stages of the viral life cycle, including attachment to the host cell, penetration, uncoating, replication of viral genetic material, synthesis of viral proteins, and release of new virus particles. nih.govnih.gov In vitro antiviral assays are crucial for the initial screening and characterization of potential antiviral agents. frontierspartnerships.orgnih.govfrontiersin.org

Bis-naphtho-γ-pyrones, the class of compounds that includes this compound, have been noted for a range of biological activities, including antiviral properties. nih.gov Specifically, they have been investigated for their potential to inhibit enzymes like HIV-1 integrase. researchgate.netnih.gov The cellular mechanisms of antiviral action can be diverse. For instance, some antiviral agents work by blocking the virus from entering the host cell, while others inhibit the enzymes necessary for the virus to replicate its genetic material. nih.govnih.gov The immune system also plays a critical role in combating viral infections, with antibodies neutralizing viruses and cytotoxic T cells killing infected cells. nih.govmdpi.com While direct in vitro antiviral data for this compound is not detailed in the provided results, the known activities of the broader bis-naphtho-γ-pyrone class suggest a potential for such properties. researchgate.netnih.gov

Antioxidant Properties and Cellular Protection Mechanismsresearchgate.netfrontierspartnerships.orgh-brs.denih.govmdpi.comnih.govnih.govgbcbio.com.cn

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. mdpi.com These free radicals can cause oxidative stress, a process that can lead to cell damage. mdpi.com Asperpyrone-type bis-naphtho-γ-pyrones have been recognized for their antioxidant activities. nih.govnih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)researchgate.netfrontierspartnerships.orgnih.gov

Several in vitro assays are commonly used to evaluate the radical scavenging capacity of compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. nih.govmdpi.comnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov

Naphtho-gamma-pyrones isolated from Aspergillus tubingensis have been evaluated for their radical scavenging activity using the ABTS assay, with Trolox equivalent antioxidant capacity values ranging from 2.4 to 14.6 μmol L−1. mdpi.com Another study on dimeric naphtho-γ-pyrones, including this compound, isolated from the edible fungus Pleurotus ostreatus, reported that these compounds exhibited modest antioxidant activities. nih.govtandfonline.com The DPPH assay is another widely used method to assess antioxidant potential. mdpi.comnih.gov

| Compound/Extract | Assay | Result | Source |

| Naphtho-gamma-pyrones | ABTS | Trolox equivalent antioxidant capacity: 2.4-14.6 μmol L−1 | mdpi.com |

| This compound and related compounds | Not specified | Modest antioxidant activity | nih.govtandfonline.com |

Modulation of Cellular Oxidative Stress Markers (In vitro)gbcbio.com.cn

Oxidative stress in cells can be assessed by measuring various biomarkers. nih.gov These markers can include the products of lipid peroxidation, such as malondialdehyde (MDA), and oxidized DNA bases, like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). mdpi.comfrontiersin.org A reduction in these markers in the presence of a compound indicates its potential to protect cells from oxidative damage. frontiersin.org

Naphtho-gamma-pyrones have shown the ability to protect cells from oxidant-induced injury. mdpi.com In a study using Chinese Hamster Ovary (CHO) cells, these compounds were able to protect against H2O2-mediated cell death. mdpi.com The protective effect was found to be more potent for compounds with a higher degree of hydroxyl group substitution. mdpi.com For example, some naphtho-gamma-pyrones exhibited strong protective effects with IC50 values on H2O2-mediated cell death as low as 2.25 μmol L−1. mdpi.com This suggests that these compounds can modulate cellular responses to oxidative stress, thereby enhancing cell viability. mdpi.com

| Compound Group | Cell Line | Oxidative Stressor | Effect | IC50 on Cell Death | Source |

| Naphtho-gamma-pyrones | CHO | H2O2 | Protective | 2.25 μmol L−1 to >1.8 mmol L−1 | mdpi.com |

Activation of Antioxidant Enzyme Systems

Cells possess an endogenous antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). nih.govnih.gov SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. nih.govnih.gov The activation of these enzyme systems is a key mechanism of cellular protection against oxidative stress. nih.govcsic.es